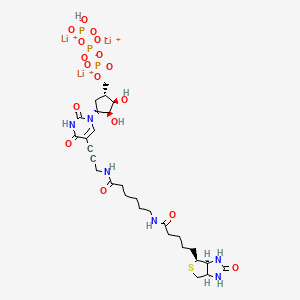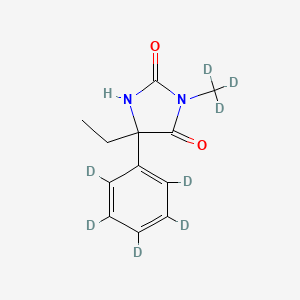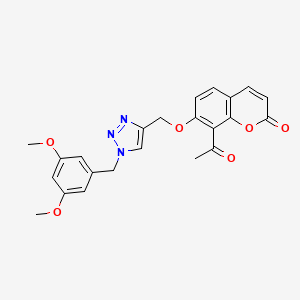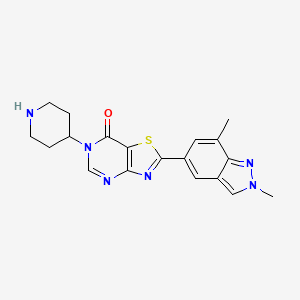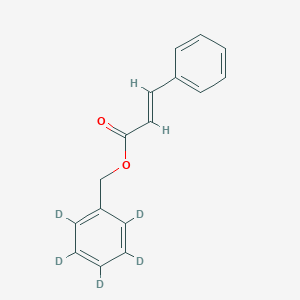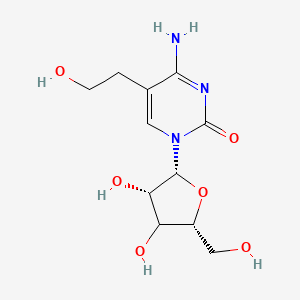
5-(2-Hydroxyethyl)cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethyl)cytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule. This compound has garnered attention due to its potential anti-metabolic and anti-tumor activities. It functions by inhibiting DNA methyltransferases, enzymes that play a crucial role in the regulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-(2-Hydroxyethyl)cytidine can be synthesized through a photochemical reaction involving cytidine or its derivatives with 2-iodoethanol. The reaction typically takes place in anhydrous acetonitrile or a 25% aqueous acetonitrile solution under UV irradiation at 254 nm .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale photochemical synthesis, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the cytidine ring or the hydroxyl group, potentially yielding various reduced forms of the compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Reduced forms of the cytidine ring or hydroxyl group.
Substitution: Various substituted cytidine analogs depending on the nucleophile used.
Scientific Research Applications
5-(2-Hydroxyethyl)cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in inhibiting DNA methyltransferases, which has implications in gene expression and epigenetics.
Medicine: Due to its potential anti-tumor activity, this compound is being explored as a therapeutic agent in cancer treatment.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
5-(2-Hydroxyethyl)cytidine exerts its effects primarily by inhibiting DNA methyltransferases. These enzymes are responsible for adding methyl groups to DNA, a process that regulates gene expression. By inhibiting these enzymes, this compound can alter gene expression patterns, leading to anti-metabolic and anti-tumor effects .
Comparison with Similar Compounds
Cytidine: The parent compound, which is a nucleoside molecule involved in the synthesis of RNA.
Zebularine: Another cytidine analog known for its DNA methyltransferase inhibitory activity.
5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Uniqueness: 5-(2-Hydroxyethyl)cytidine is unique due to its specific structural modification, which enhances its ability to inhibit DNA methyltransferases and its potential anti-tumor activity. This makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C11H17N3O6 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O6/c12-9-5(1-2-15)3-14(11(19)13-9)10-8(18)7(17)6(4-16)20-10/h3,6-8,10,15-18H,1-2,4H2,(H2,12,13,19)/t6-,7?,8+,10-/m1/s1 |
InChI Key |
PXHKHCSQQQUDBL-LCFZEIEZSA-N |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)CCO |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


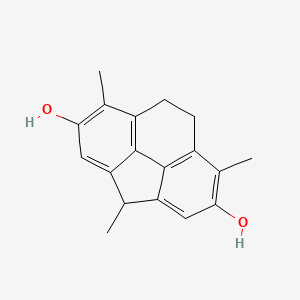
![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)


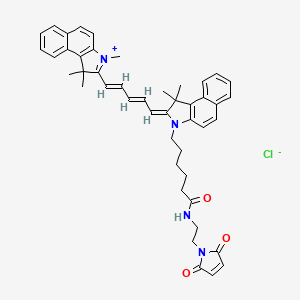
![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)
